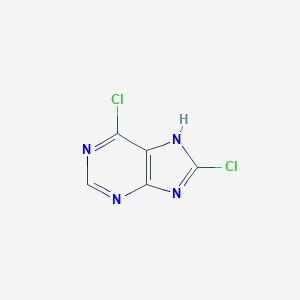

6,8-Dichlor-7H-Purin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6,8-dichloro-7H-purine and its derivatives involves several key strategies. One approach includes the solid-phase synthesis of 2,6,8-trisubstituted purines from 2,6-dichloropurine bound to polystyrene-based Rink resin, through selective successive displacements of the chlorine atoms followed by bromination of C(8) and Stille coupling (Brill & Riva-Toniolo, 2001). Another method describes the synthesis of radiolabelled precursors for 14C-labelled nucleosides from 4,5-diamino-2,6-dichloropyrimidine, demonstrating the versatility of dichloropurine compounds in synthetic applications (Valsborg et al., 1995).

Molecular Structure Analysis

The study of tautomeric purine forms, specifically 2-amino-6-chloropurine, provides insight into the molecular structure and stability of dichloropurine derivatives. Through vibrational spectroscopy and quantum chemical methods, the structural and electronic properties of these compounds have been elucidated, offering a basis for understanding the chemical behavior of 6,8-dichloro-7H-purine (Balachandran & Parimala, 2012).

Chemical Reactions and Properties

The chemical reactions of 6,8-dichloro-7H-purine derivatives often involve nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. For example, regiospecific alkylation of 6-(heteroaryl)purines showcases the chemical reactivity of the chloro groups at the 6 and 8 positions, facilitating the synthesis of diverse purine derivatives with potential biological activity (Zhong & Robins, 2006).

Wissenschaftliche Forschungsanwendungen

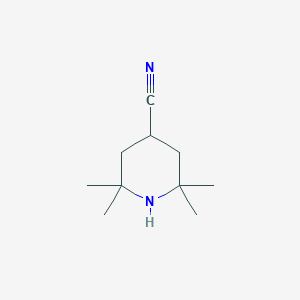

Direkte Regioselektive C-H-Cyanierung von Purinen

In einer Studie wurde eine direkte regioselektive C-H-Cyanierung von Purinen entwickelt . Der Prozess beinhaltete eine sequenzielle Aktivierung mit Triflsäureanhydrid, nucleophile Cyanierung mit TMSCN, gefolgt von einer basenvermittelten Eliminierung von Trifluormethylsulfonsäure (CF 3 SO 2 H). In den meisten Fällen erfolgte die direkte C-H-Cyanierung am elektronenreichen Imidazol-Motiv der Purine, was zu 8-cyanierten Purinderivaten in moderaten bis ausgezeichneten Ausbeuten führte .

Synthese von 8- und 2-Cyano-6-Dialkylaminopurinen

Die elektronensparende 6-Diethylamino-Gruppe als C2-dirigierende Gruppe kann die Regioselektivität des Purins von der 8- in die 2-Position verschieben, wodurch die Synthese von 8- und 2-Cyano-6-Dialkylaminopurinen aus dem entsprechenden 6-Chlorpurin in unterschiedlicher Reaktionsreihenfolge ermöglicht wird .

Umwandlung von 8-Cyanopurinen

Weitere funktionelle Manipulationen der Cyanogruppe ermöglichen die Umwandlung von 8-Cyanopurinen in die entsprechenden Purinamide, Imidate, Imidothioate, Imidamide, Oxazoline und Isothiazole .

Antikrebs-Potenzial

Purin- und Pyrimidin-Heterocyclen haben in letzter Zeit aufgrund ihres Potenzials zur gezielten Behandlung verschiedener Krebsarten Aufmerksamkeit erregt . Purinderivate mit einer Cyanogruppe in ihrem Gerüst haben aufgrund ihrer biologischen Aktivitäten wie antimalarieller Aktivität große Aufmerksamkeit erregt .

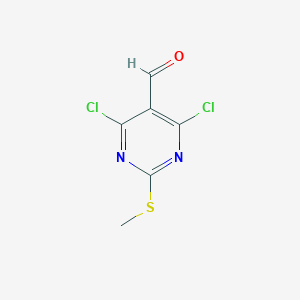

Synthese von 2,6,9-Trisubstituierten Purinen

Neue 2,6,9-trisubstituierte Purine wurden mit kurzen, einfachen und effizienten Syntheseverfahren hergestellt .

Entwicklung Potenter Antikrebs-Moleküle

Die Einarbeitung der Purin- und Pyrimidinringe in die synthetisierten Derivate führte zur Entwicklung potenter Antikrebs-Moleküle . Die Purin- und Pyrimidinderivate zeigten signifikant verbesserte Antikrebsaktivitäten gegen die Zielrezeptorproteine, wobei zahlreiche Verbindungen einen IC 50-Wert im Nanomolarbereich aufwiesen .

Zukünftige Richtungen

The future directions of research on 6,8-dichloro-7H-purine could involve further functional manipulations of the cyano group, which allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles . This could provide clues for the synthesis of novel purine analogs possessing enhanced biological activities with minimum toxicity .

Eigenschaften

IUPAC Name |

6,8-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEATMFRJLJEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421796 | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19916-15-5 | |

| Record name | 19916-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)